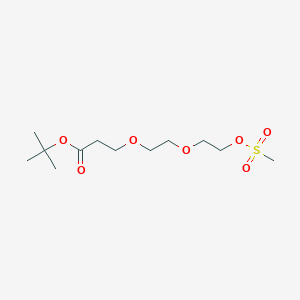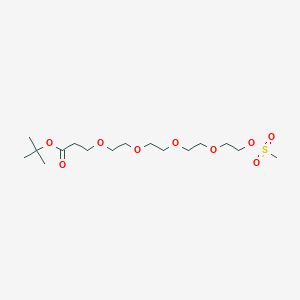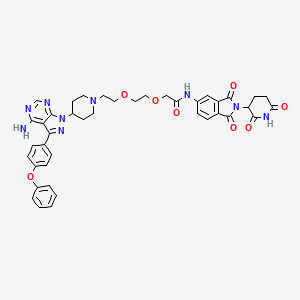
Navarixin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Navarixin has a wide range of scientific research applications:
Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting chemokine receptors
Wirkmechanismus
Target of Action
Navarixin is a small molecule that primarily targets the C-X-C motif chemokine receptor 1 (CXCR1) and chemokine receptor 2 (CXCR2) . These receptors are mainly expressed on leukocytes but also on endothelial cells and cancer cells . They play a significant role in the pathophysiology of a wide spectrum of inflammatory conditions .
Mode of Action
This compound acts as an antagonist to CXCR1 and CXCR2 . It binds to these receptors and inhibits their activation . This results in the reduction of both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment .
Biochemical Pathways
The inhibition of CXCR1 and CXCR2 by this compound affects the CXCL8-CXCR1/2 axis in neutrophils . This axis plays a crucial role in the pathophysiology of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis . By blocking this axis, this compound can potentially inhibit inflammatory processes and abrogate the immunosuppressive nature of the tumor microenvironment .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of neutrophil count and the inhibition of tumor growth, spreading, and angiogenesis . It also attenuates lung injury in certain models .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of CXCR1 and CXCR2 in the tumor microenvironment is associated with increased tumor cell proliferation . Therefore, the tumor microenvironment can significantly influence the action and efficacy of this compound.
Safety and Hazards
Navarixin has been studied for its safety and tolerability. In a study, dose-limiting toxicities occurred in 2/48 patients (4%) receiving this compound 30 mg and 3/48 (6%) receiving this compound 100 mg; events included grade 4 neutropenia and grade 3 transaminase elevation, hepatitis, and pneumonitis . Treatment-related adverse events occurred in 70/105 patients (67%) and led to treatment discontinuation in 7/105 (7%) .
Biochemische Analyse
Biochemical Properties
Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose
Metabolic Pathways
Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .
Transport and Distribution
Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .
Subcellular Localization
As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Navarixin wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung wichtiger Zwischenprodukte beinhaltet
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Navarixin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeug verwendet, um Chemokinrezeptor-Interaktionen und Signalwege zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Modulation von Immunantworten und Entzündungen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung entzündlicher Erkrankungen, Krebs und chronisch-obstruktiver Lungenerkrankung.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Chemokinrezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an den C-X-C-Motiv-Chemokinrezeptor 2 und den C-X-C-Motiv-Chemokinrezeptor 1 bindet und deren Aktivierung hemmt. Diese Hemmung verhindert die Aktivierung und Rekrutierung von Neutrophilen, wodurch Entzündungen reduziert und Immunantworten moduliert werden. Die molekularen Zielstrukturen sind die Chemokinrezeptoren, und die beteiligten Signalwege sind mit der Chemokin-Signalgebung und der Immunmodulation verbunden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Danirixin: Ein weiterer C-X-C-Motiv-Chemokinrezeptor-2-Antagonist mit ähnlichem therapeutischem Potenzial.
Elubrixin: Eine Verbindung der Klasse der Diaryl-Harnstoffe, die selektiv den C-X-C-Motiv-Chemokinrezeptor 2 hemmt.
SB225002: Ein selektiver C-X-C-Motiv-Chemokinrezeptor-2-Antagonist, der in der Forschung verwendet wird
Einzigartigkeit von Navarixin
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den C-X-C-Motiv-Chemokinrezeptor 2 und den C-X-C-Motiv-Chemokinrezeptor 1. Es hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für seine potenziellen therapeutischen Wirkungen bei verschiedenen entzündlichen und neoplastischen Erkrankungen gezeigt .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Navarixin involves the reaction of 2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide with 2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide.", "Starting Materials": [ "2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide", "2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide and 2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable base such as triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as methanol:water:acetic acid.", "Step 4: Characterize the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
| 473727-83-2 | |
Molekularformel |
C23H26N2O5 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |
InChI-Schlüssel |
IXBYSXNOKFHHDR-QGZVFWFLSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Kanonische SMILES |
CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
Aussehen |
White to off-white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO (>40mg/mL) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)
![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)






![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
